Roxatidine-d10 hemioxalate is synthesized from roxatidine through deuteration, where hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This substitution enhances the stability and detection capabilities of the compound in analytical procedures. The compound is commercially available from various chemical suppliers, including LGC Standards and Cayman Chemical .
Roxatidine-d10 hemioxalate falls under the category of pharmaceutical compounds, specifically as a histamine H2 receptor antagonist. It is classified as a deuterated internal standard in analytical chemistry.
The synthesis of Roxatidine-d10 hemioxalate involves several key steps:
The synthesis typically requires precise control over reaction conditions, including temperature, pH, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the incorporation of deuterium and the formation of the desired hemioxalate salt.
Roxatidine-d10 hemioxalate has a complex molecular structure characterized by its functional groups that interact with histamine H2 receptors. The presence of deuterium alters the molecular weight and can affect the compound's physical properties.
Roxatidine-d10 hemioxalate can undergo various chemical reactions typical for amines and carboxylic acids:
Analytical methods such as high-performance liquid chromatography (HPLC) are used to monitor these reactions and assess product purity.
Roxatidine acts as a competitive antagonist at histamine H2 receptors located in the gastric parietal cells. By blocking these receptors, it inhibits gastric acid secretion, thereby alleviating symptoms associated with excess stomach acid.
Roxatidine-d10 hemioxalate is primarily utilized as an internal standard in analytical chemistry for:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3